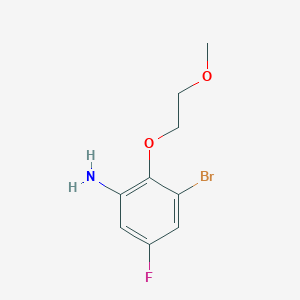

3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline

Description

3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline is an aromatic amine derivative with a bromine atom at position 3, a fluorine atom at position 5, and a 2-methoxyethoxy group at position 2 of the benzene ring. The methoxyethoxy substituent is an ether-containing chain that enhances solubility in polar solvents and modulates electronic effects on the aromatic ring. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where halogen and alkoxy groups are critical for bioactivity and reactivity .

Properties

IUPAC Name |

3-bromo-5-fluoro-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2/c1-13-2-3-14-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDDIDIHHGZHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its use in drug development, particularly in designing new therapeutic agents.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in biological processes.

Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-5-fluoro-2-(2-methoxyethoxy)aniline with analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Variations and Electronic Effects

3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3)

- Substituents : Bromo (C3), fluoro (C5), iodo (C4).

- Key Differences : The iodo group at C4 replaces the methoxyethoxy group, increasing molecular weight (318.01 g/mol vs. ~280–290 g/mol for the target compound) and enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability.

- Applications : Preferred in coupling reactions for constructing biaryl systems .

3-Bromo-5-chloro-2-(difluoromethoxy)aniline (CAS 929975-52-0)

- Substituents : Bromo (C3), chloro (C5), difluoromethoxy (C2).

- Key Differences : The difluoromethoxy group is electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating methoxyethoxy group. This decreases the basicity of the amine (-NH₂), affecting its participation in acid-catalyzed reactions.

- Applications : Useful in electrophilic substitution reactions where electron-deficient aromatic systems are required .

3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3)

- Substituents : Bromo (C3), ethoxy (C2), fluoro (C5).

- Key Differences : The ethoxy group lacks the methoxy terminus, reducing steric bulk and polarity. Molecular weight (234.07 g/mol) is lower, leading to higher volatility.

- Applications : Simpler structure for cost-effective intermediates in dye synthesis .

Steric and Solubility Considerations

3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline (CAS 1503999-29-8)

- Substituents : Bromo (C3), chloro (C5), 2-fluoroethoxy (C2).

- Key Differences : The fluorine atom in the ethoxy chain increases electronegativity, enhancing solubility in aprotic solvents. Steric hindrance is comparable to the methoxyethoxy group.

- Applications : Fluorinated analogs are valuable in PET radiopharmaceuticals due to fluorine-18 labeling .

3-Bromo-5-ethoxyaniline

- Substituents : Bromo (C3), ethoxy (C5).

- Key Differences : Lacking the methoxyethoxy group, this compound has reduced solubility in aqueous systems. Its synthesis involves diazotization and reduction, similar to the target compound .

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (CAS 1219741-80-6)

- Substituents : Bromo (C4), fluoro (C5), trimethylsilyl ethynyl (C2).

- Key Differences : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), while the methoxyethoxy group in the target compound favors nucleophilic substitutions.

- Applications : Building block for conjugated polymers or metal-organic frameworks .

5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7)

- Substituents: Bromo (C5), dimethylaminoethoxy (C2).

- Key Differences: The dimethylamino group introduces basicity, enabling pH-dependent solubility. The methoxyethoxy group in the target compound lacks this functionality, making it less versatile in ion-exchange reactions .

Comparative Data Table

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.